1,3-diethyl-1H-pyrazole-4-carbaldehyde
Description
Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in various domains of chemical science. researchgate.net Its unique structural and electronic properties impart a wide range of biological activities to its derivatives, making them prominent in medicinal chemistry. researchgate.net Pyrazole-containing compounds have been successfully developed as pharmaceutical agents with diverse therapeutic applications. Beyond pharmaceuticals, pyrazole derivatives are integral in the development of agrochemicals and have applications in materials science as dyes and fluorescent agents. The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.
Overview of Aldehyde Functionality in Heterocyclic Chemistry
The aldehyde group, characterized by a formyl group (-CHO), is one of the most important functional groups in organic chemistry. semanticscholar.org When attached to a heterocyclic ring system, the aldehyde functionality serves as a versatile synthetic handle for a myriad of chemical transformations. It can readily undergo nucleophilic addition, condensation, oxidation, and reduction reactions, providing access to a diverse array of more complex molecular architectures. The reactivity of a heterocyclic aldehyde is influenced by the electronic nature of the heterocycle to which it is attached. In the context of pyrazoles, the electron-withdrawing nature of the pyrazole ring can modulate the reactivity of the appended aldehyde group.
Research Scope and Focus on 1,3-Diethyl-1H-Pyrazole-4-Carbaldehyde as a Representative System
While the broader class of pyrazole-4-carbaldehydes has been the subject of considerable research, this article will specifically focus on this compound. This particular derivative, with ethyl groups at the 1 and 3 positions of the pyrazole ring, serves as an interesting model system to explore the synthesis, properties, and reactivity of this class of compounds. Although detailed experimental data specifically for the 1,3-diethyl derivative is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of its close analogs, such as the 1,3-dimethyl and 1,3-diphenyl derivatives. The study of this compound allows for a focused exploration of the fundamental chemical principles governing pyrazole-4-carbaldehydes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,3-diethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-10(4-2)9-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
XQNSBAQKZITSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrazole 4 Carbaldehyde Systems
Classical Approaches to Pyrazole-4-Carbaldehyde Synthesis
Established synthetic methods provide reliable and well-documented pathways to pyrazole-4-carbaldehyde systems. These techniques have been refined over decades and remain fundamental in heterocyclic chemistry.
Vilsmeier-Haack Formylation of Pyrazole (B372694) Precursors
The Vilsmeier-Haack reaction is a premier and widely utilized method for the direct formylation of electron-rich heterocyclic rings, including pyrazoles. nih.govresearchgate.net This reaction introduces a carbaldehyde group at the C4-position of the pyrazole ring. The process involves the treatment of a substituted pyrazole with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). nih.govmdpi.com
For the synthesis of 1,3-diethyl-1H-pyrazole-4-carbaldehyde, the precursor would be 1,3-diethyl-1H-pyrazole. The reaction proceeds via electrophilic substitution, where the Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring. The reaction is applicable to a wide range of N-alkylpyrazoles. umich.edu For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles are effectively formylated at the 4-position under Vilsmeier-Haack conditions. researchgate.net Similarly, the reaction has been successfully applied to synthesize various 1-aryl-3-substituted-1H-pyrazole-4-carbaldehydes from their corresponding hydrazone precursors, which cyclize and formylate in a one-pot process. semanticscholar.orgrsc.orgchemmethod.com
The reaction conditions are generally moderate, often involving stirring the pyrazole precursor with the Vilsmeier reagent at temperatures ranging from 0°C to around 70-80°C for several hours. nih.govchemmethod.com The versatility of this method has been demonstrated in the synthesis of numerous derivatives, including 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes and 1,3-diphenylpyrazole-4-carboxaldehyde. nih.gov
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃/DMF | 90-120 °C | 1-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Good | umich.eduresearchgate.net |
| Acetophenone (B1666503) Phenylhydrazones | POCl₃/DMF | 70-80 °C, 6 h | 1,3-Diphenylpyrazole-4-carboxaldehyde | Good | nih.gov |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃/DMF | 70 °C, 5-6 h | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | nih.gov |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃/DMF | 70 °C, 24 h | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | - | mdpi.com |
Oxidation Reactions of Pyrazole-Substituted Alcohols
An alternative classical route to pyrazole-4-carbaldehydes involves the oxidation of a pre-existing alcohol functional group at the C4-position. This two-step approach requires the initial synthesis of a pyrazole-4-methanol derivative, which is then oxidized to the target carbaldehyde.
The precursor, (1,3-diethyl-1H-pyrazol-4-yl)methanol, can be prepared through various standard methods. The subsequent oxidation is a critical step. While several oxidizing agents can be employed, activated manganese dioxide (MnO₂) is a frequently cited reagent for this transformation, particularly because it is mild and less likely to cause over-oxidation to the carboxylic acid or affect the pyrazole ring. tandfonline.com This method's primary drawback can be the availability of the starting pyrazole-4-methanol and the cost of the oxidizing agent. tandfonline.com
Other Established Synthetic Pathways for Carbaldehyde Introduction
Beyond direct formylation and alcohol oxidation, other multi-step classical pathways have been developed. One notable method begins with a 4-halopyrazole, such as 4-iodopyrazole (B32481). tandfonline.com This procedure involves several key steps:
N-Protection: The pyrazole nitrogen is protected to prevent side reactions. The 1-ethoxyethyl group is a suitable choice as it can be easily removed under mild acidic conditions. tandfonline.comresearchgate.net
Grignard Reaction: The 4-iodopyrazole derivative is converted into a Grignard reagent via metal-halogen exchange, typically using ethylmagnesium bromide (EtMgBr). tandfonline.com
Formylation: The resulting pyrazol-4-ylmagnesium bromide is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functional group. tandfonline.com
Deprotection: The protecting group is removed to yield the final 1H-pyrazole-4-carbaldehyde. tandfonline.com
This pathway offers a reliable, scalable, and practical alternative to direct formylation, avoiding some of the harsh reagents used in other methods. tandfonline.com
Modern and Sustainable Synthetic Strategies for Pyrazole-4-Carbaldehyde Derivatives
Contemporary synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrazoles.
Green Chemistry Principles and Protocols in Pyrazole Synthesis
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. benthamdirect.comnih.gov In the context of pyrazole synthesis, this has led to the adoption of several innovative techniques. benthamdirect.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. nih.govsciensage.infonih.gov For example, the Vilsmeier-Haack formylation can be performed under microwave conditions, enhancing reaction efficiency. researchgate.net
Ultrasonic-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, sometimes in aqueous media or even under solvent-free conditions, reducing the reliance on volatile organic solvents. sciensage.inforsc.org
Use of Green Catalysts and Solvents: The development of recyclable catalysts, such as nanocatalysts (e.g., ZnO, CuFe₂O₄, CeO₂/ZrO₂), and the use of environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG) are central to green pyrazole synthesis. sciensage.inforsc.orglongdom.org Catalyst-free reactions in aqueous media have also been reported. rsc.org
| Approach | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction time, improved yields | Synthesis of pyrano[2,3-c]pyrazoles | rsc.org |
| Ultrasonication | Solvent-free or aqueous media, high efficiency | Catalyst-free synthesis of pyrano[2,3-c]pyrazoles in water | rsc.org |
| Nanocatalysts | High efficiency, reusability | ZnO nanocatalyst for pyrazole synthesis from cinnamaldehydes | sciensage.info |
| Aqueous Media | Environmentally benign, cost-effective | Four-component synthesis of pyrano[2,3-c]pyrazoles | nih.gov |
Multi-Component Reaction (MCR) Strategies for Pyrazole Derivative Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov This approach aligns with the principles of green chemistry by maximizing atom economy and procedural simplicity. nih.gov
The synthesis of the pyrazole core is well-suited to MCR strategies. A common MCR for pyrazoles involves the condensation of a hydrazine (B178648), a 1,3-dicarbonyl compound (or a precursor), and an aldehyde. beilstein-journals.org For instance, a three-component reaction of enaminones, an aldehyde, and hydrazine dihydrochloride (B599025) in water can produce highly substituted pyrazoles in good yields. longdom.org Four-component reactions, which might involve an aldehyde, hydrazine, a β-ketoester, and an active methylene (B1212753) compound like malononitrile (B47326), are also widely used to create complex pyrazole-fused heterocycles such as pyrano[2,3-c]pyrazoles. rsc.orgnih.gov
While these MCRs typically yield complex, highly functionalized pyrazoles rather than the specific this compound, they represent a powerful and modern strategy for rapidly accessing diverse pyrazole scaffolds from simple, readily available starting materials. nih.govbeilstein-journals.org The functional groups introduced can then be modified in subsequent steps if necessary.
Microwave and Ultrasound-Assisted Synthesis of Pyrazole-4-Carbaldehydes
The application of microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyrazole-4-carbaldehydes. These energy sources can dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. degres.eubohrium.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in pyrazole chemistry. dergipark.org.tr The Vilsmeier-Haack reaction, a classical method for formylating electron-rich aromatic and heterocyclic compounds, is particularly amenable to microwave conditions for the synthesis of pyrazole-4-carbaldehydes. bohrium.comresearchgate.net
Research has demonstrated the successful formylation of 1,3,5-trialkylpyrazoles via the Vilsmeier-Haack reaction under microwave activation. researchgate.net This methodology is directly applicable to the synthesis of this compound from a 1,3-diethylpyrazole precursor. The reaction is typically carried out in dimethylformamide (DMF), which serves as both a solvent and a reagent in the formation of the Vilsmeier reagent with phosphoryl chloride (POCl₃) or a similar agent. researchgate.netumich.edu Under microwave irradiation, the formylation of alkyl-substituted pyrazoles can be achieved in a matter of minutes, a significant improvement over the hours required for conventional heating. researchgate.net This rapid and efficient heating minimizes the formation of side products. bohrium.com
One study detailed the conversion of various 1-, 3-, and 5-alkylpyrazoles into their corresponding 4-formyl derivatives using the Vilsmeier-Haack reaction under microwave irradiation in DMF, with reaction times as short as 10 minutes. researchgate.net While this study focused on a range of alkylpyrazoles, the conditions are representative for the synthesis of this compound.
| Substrate | Reagents | Solvent | Method | Time | Product Class |
|---|---|---|---|---|---|
| 1,3,5-Trialkylpyrazoles | Vilsmeier-Haack Reagent | DMF | Microwave Irradiation | 10 min | 1,3,5-Trialkyl-1H-pyrazole-4-carbaldehydes |
Ultrasound-Assisted Synthesis
Sonication, or the use of ultrasound, is another green synthetic technique that enhances chemical reactivity through acoustic cavitation. degres.eu In the context of pyrazole-4-carbaldehyde synthesis, ultrasound has been shown to accelerate the Vilsmeier-Haack formylation of hydrazones. degres.eu For instance, the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes saw reaction times decrease from several hours under conventional conditions to 10-60 minutes with sonication. degres.eu
Solvent-Free and Aqueous Medium Approaches in Pyrazole Chemistry
Moving towards more sustainable synthetic protocols, solvent-free reactions and the use of water as a reaction medium have gained significant traction. thieme-connect.com These approaches address the environmental concerns associated with volatile organic solvents.
Solvent-Free Synthesis
Solvent-free, or solid-phase, reactions, often assisted by microwave irradiation or grinding, can lead to highly efficient and clean chemical transformations. nih.govnih.gov For example, the synthesis of pyrazolyl-2,4-thiazolidinediones has been achieved under solvent-free conditions using urea (B33335) or thiourea (B124793) as a reusable catalyst. researchgate.net Another study reported a solvent-free, microwave-assisted synthesis of pyrazolone (B3327878) derivatives. mdpi.com
While these methods showcase the potential of solvent-free chemistry in synthesizing pyrazole-containing structures, specific literature describing the solvent-free synthesis of this compound via methods like the Vilsmeier-Haack reaction is scarce. The Vilsmeier-Haack reaction typically requires a solvent like DMF, which also acts as a reagent. umich.edu
Aqueous Medium Approaches
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. thieme-connect.com A number of multicomponent reactions for synthesizing complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, have been successfully developed in aqueous media. dergipark.org.trthieme-connect.comnih.gov These reactions often utilize catalysts and can proceed at room temperature or with gentle heating, offering high atom economy and simple work-up procedures. nih.gov For example, taurine (B1682933) has been used as a catalyst for the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles in water at 80 °C. nih.gov
Despite the advances in aqueous-phase synthesis for various pyrazole systems, the direct formylation of a pre-formed pyrazole ring, such as in the synthesis of this compound, via the Vilsmeier-Haack reaction is traditionally performed under anhydrous conditions, as the Vilsmeier reagent is water-sensitive. Therefore, specific protocols for the aqueous synthesis of this particular compound are not documented in the surveyed literature.
Chemical Reactivity and Derivatization of 1,3 Diethyl 1h Pyrazole 4 Carbaldehyde
Electrophilic and Nucleophilic Character of the Pyrazole-4-Carbaldehyde Group
The reactivity of the pyrazole-4-carbaldehyde moiety is distinctly twofold. The aldehyde group possesses a highly electrophilic carbonyl carbon due to the polarization of the carbon-oxygen double bond. This electrophilicity is the basis for its participation in numerous nucleophilic addition and condensation reactions. The carbonyl oxygen, with its lone pairs of electrons, exhibits nucleophilic and basic properties, allowing it to be protonated under acidic conditions, which further activates the carbonyl carbon towards nucleophilic attack.
Conversely, the pyrazole (B372694) ring itself is an electron-rich aromatic system. However, the presence of the electron-withdrawing aldehyde group at the C4 position deactivates the ring toward electrophilic substitution. The primary reactivity of the molecule is therefore centered on the aldehyde functional group, which acts as an electrophilic site for derivatization.
Condensation Reactions of Pyrazole-4-Carbaldehydes
Condensation reactions represent a major class of transformations for pyrazole-4-carbaldehydes, providing pathways to a diverse range of more complex molecules.
Pyrazole-4-carbaldehydes readily react with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in base-catalyzed reactions. These reactions are fundamental for carbon-carbon bond formation and extending the molecular framework. For instance, 1,3-diphenylpyrazole-4-carboxaldehyde undergoes condensation with active methylene compounds like malononitrile (B47326) and acetophenone (B1666503) derivatives. researchgate.net This reactivity is expected to be similar for the 1,3-diethyl analogue. The Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with active methylene compounds such as ketones, malononitrile, and cyanoacetamide also highlights this versatile reaction pathway to form fused pyridine (B92270) systems. umich.edu
Table 1: Condensation with Active Methylene Compounds Data based on reactions of analogous 1,3-disubstituted pyrazole-4-carbaldehydes.
| Reactant 1 (Pyrazole Aldehyde) | Reactant 2 (Active Methylene) | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile | Piperidine (B6355638) | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | researchgate.net |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Acetophenone | NaOH | (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (a chalcone) | ekb.eg |
| 5-Aminopyrazole-4-carbaldehydes | Malononitrile | KOH | Pyrazolo[3,4-b]pyridine derivative | umich.edu |
The carbonyl group of 1,3-diethyl-1H-pyrazole-4-carbaldehyde is expected to react readily with primary amines and their derivatives to form a variety of compounds featuring a carbon-nitrogen double bond.
Imines (Schiff Bases): Reaction with primary amines, typically anilines, in the presence of an acid catalyst yields imines. For example, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with various aniline (B41778) derivatives in refluxing methanol (B129727) with a catalytic amount of acetic acid to form the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg
Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazones. These reactions are often carried out in an alcoholic solvent with a few drops of acetic acid. ekb.eg
Oximes: Reaction with hydroxylamine (B1172632) hydrochloride in a basic medium like pyridine converts the aldehyde to its corresponding oxime. researchgate.net
Semicarbazones and Thiosemicarbazones: Treatment with semicarbazide (B1199961) or thiosemicarbazide (B42300) yields the respective semicarbazone or thiosemicarbazone derivatives, which are often crystalline solids useful for characterization. umich.edu The synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde N-(3,4-dichlorophenyl)thiosemicarbazone serves as a close structural precedent.
Table 2: Formation of C=N Derivatives Data based on reactions of analogous 1,3-disubstituted pyrazole-4-carbaldehydes.
| Nucleophile | Product Type | Example Conditions | Ref |
|---|---|---|---|
| Aniline Derivatives | Imine (Schiff Base) | Methanol, Acetic Acid, Reflux | ekb.eg |
| Hydrazine Derivatives | Hydrazone | Methanol, Acetic Acid, Reflux | ekb.eg |
| Hydroxylamine | Oxime | Pyridine | researchgate.net |
| Thiosemicarbazide | Thiosemicarbazone | N/A | umich.edu |
The Knoevenagel condensation is a specific and highly useful variant of the aldol (B89426) condensation where the aldehyde reacts with an active methylene compound, catalyzed by a weak base such as an amine. umich.edu This reaction is widely applied to pyrazole-4-carbaldehydes to synthesize α,β-unsaturated products. For example, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate (B8463686) and thiourea (B124793) leads to a pyrimidinethione derivative. umich.edu A green chemistry approach using ammonium (B1175870) carbonate as a catalyst in an aqueous ethanol (B145695) mixture has been shown to be effective for the Knoevenagel condensation between pyrazole aldehydes and malononitrile.
Oxidative Transformations of the Aldehyde Functionality to Carboxylic Acids and Esters
The aldehyde group of pyrazole-4-carbaldehydes can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This transformation is a key step in the synthesis of many pyrazole-based compounds, including important medical and agricultural chemicals. google.com
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a water-pyridine medium have been successfully used to convert 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes into their respective carboxylic acids in high yields. umich.edu Similarly, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was oxidized to the carboxylic acid using KMnO₄. umich.edu Common reagents for aldehyde oxidation, such as Jones reagent (CrO₃ in aqueous acid), are also expected to be effective. libretexts.org
Once formed, the resulting pyrazole-4-carboxylic acid can be further converted into its corresponding ester through Fischer esterification, typically by reacting it with an alcohol in the presence of an acid catalyst. umich.edu
Table 3: Oxidative Transformations Data based on reactions of analogous 1,3-disubstituted pyrazole-4-carbaldehydes.
| Starting Material | Reagent | Product | Ref |
|---|---|---|---|
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄, Pyridine/Water | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acid | umich.edu |
| 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | umich.edu |
| Pyrazole-4-carboxylic acid | Ethanol, H⁺ | Ethyl Pyrazole-4-carboxylate | umich.edu |
Reductive Transformations of the Aldehyde Functionality to Alcohols and Amines
The aldehyde group is susceptible to reduction to either a primary alcohol or an amine, depending on the reagents and reaction conditions.
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, (1,3-diethyl-1H-pyrazol-4-yl)methanol, can be achieved using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, which is known to reduce pyrazole esters to the corresponding alcohols. researchgate.net
Reduction to Amines (Reductive Amination): The conversion of the aldehyde to an amine is accomplished through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with an amine (primary or secondary), which is then reduced in situ. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reducing agent for this transformation, as demonstrated in the reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines in dichloroethane. ineosopen.orgresearchgate.net This method provides a direct route to N-substituted (1,3-diethyl-1H-pyrazol-4-yl)methanamines.
Cyclization Reactions for Fused Heterocyclic Systems Utilizing Pyrazole-4-Carbaldehydes
The aldehyde moiety of pyrazole-4-carbaldehydes is the focal point for a multitude of condensation and cyclization reactions. By reacting with various bifunctional nucleophiles, it facilitates the annulation of new rings onto the pyrazole core, leading to diverse fused heterocyclic scaffolds. These reactions are often regioselective and provide efficient routes to compounds that are otherwise difficult to synthesize.
The construction of bicyclic systems where a five- or six-membered ring is fused to the pyrazole core is a common strategy in medicinal chemistry. Pyrazole-4-carbaldehydes are instrumental in synthesizing a range of these fused heterocycles, including pyrrolopyrazoles, thienopyrazoles, pyrazolopyrazoles, and pyridinopyrazoles.
Pyrrolo[2,3-c]pyrazoles: The synthesis of pyrrolo[2,3-c]pyrazole derivatives can be achieved from pyrazole-4-carbaldehydes. One established method involves the reaction of 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with ethyl azidoacetate. This reaction proceeds via a base-catalyzed condensation followed by cyclization, with the likely expulsion of dinitrogen, to form the fused pyrrole (B145914) ring.
Thieno[2,3-c]pyrazoles: These systems are typically synthesized through the Gewald reaction. This involves the condensation of a pyrazole-4-carbaldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through the formation of a Knoevenagel adduct, which then reacts with sulfur and subsequently cyclizes to afford the thienopyrazole system. A variety of thieno[2,3-c]pyrazoles have been synthesized, demonstrating the versatility of this approach semanticscholar.org.
Pyrazolo[3,4-c]pyrazoles: The fusion of a second pyrazole ring can be accomplished by reacting a pyrazole-4-carbaldehyde with hydrazine. For instance, treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate (B1144303) can lead to the formation of a 1,6-dihydropyrazolo[3,4-c]pyrazole derivative researchgate.net. The reaction conditions can influence the final product; for example, conducting the reaction in the presence of iodine may lead to an aminated pyrazolo[3,4-c]pyrazole (B14755706) system nih.gov.
Pyridino[3,4-b]pyrazoles: The Friedländer annulation is a classical and effective method for synthesizing pyridinopyrazole systems. This involves the condensation of a 5-amino-1H-pyrazole-4-carbaldehyde with a compound containing an activated methylene group, such as a ketone or a nitrile. For example, the reaction of 5-amino-1H-pyrazole-4-carbaldehydes with various active methylene compounds like acetonitrile (B52724) derivatives or β-ketoesters in the presence of a base like piperidine or sodium methoxide (B1231860) yields the corresponding pyrazolo[3,4-b]pyridine derivatives semanticscholar.org.
The following table summarizes representative examples of these cyclization reactions with various substituted pyrazole-4-carbaldehydes, illustrating the general pathways that this compound would be expected to follow.
Table 1: Synthesis of Fused Pyrazole Systems from Substituted Pyrazole-4-carbaldehydes
| Starting Pyrazole-4-carbaldehyde | Reagent(s) | Fused System Formed | General Reaction Type | Reference |
|---|---|---|---|---|
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl azidoacetate, Base | Pyrrolo[2,3-c]pyrazole | Condensation/Cyclization | researchgate.net |
| 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | Active Methylene Nitrile, Sulfur, Base | Thieno[2,3-c]pyrazole | Gewald Reaction | semanticscholar.org |
| 5-Azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | Hydrazine Hydrate | Pyrazolo[3,4-c]pyrazole | Condensation/Cyclization | researchgate.netnih.gov |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Active Methylene Compounds (e.g., ketones, nitriles) | Pyrazolo[3,4-b]pyridine | Friedländer Annulation | semanticscholar.org |
Cycloaddition reactions represent a powerful tool for the synthesis of complex heterocyclic systems, often with high stereoselectivity and atom economy. While the pyrazole ring itself is often formed via a [3+2] cycloaddition, pyrazole-4-carbaldehydes can participate in further reactions, including cascade or multicomponent reactions that involve cycloaddition steps, to build more elaborate polyfunctionalized structures. nih.gov
One such advanced route is the intramolecular [4+2] cycloaddition. For example, N-aryl imines, generated in situ from a substituted pyrazole-4-carbaldehyde and an aniline derivative bearing a dienophile (like an S-allyl group), can undergo an intramolecular Diels-Alder reaction. This has been used to synthesize complex fused systems like hexahydropyrazolo[4',3':5,6]thiopyrano[4,3-b]quinolines with high diastereoselectivity. nih.gov
Another key strategy is the 1,3-dipolar cycloaddition. While typically used to form the initial pyrazole ring, derivatives of pyrazole-4-carbaldehyde can be elaborated into new 1,3-dipoles or dipolarophiles for subsequent cycloadditions. For instance, the aldehyde can be converted into an alkene, which can then act as a dipolarophile in reactions with nitrones or azides to form isoxazoline- or triazoline-fused systems, respectively. mdpi.com Similarly, conversion of the aldehyde to a hydrazone, followed by oxidation, can generate a nitrilimine as a 1,3-dipole for further reactions.
Cascade reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, are particularly efficient for creating polyfunctionalized molecules. nih.gov A pyrazole-4-carbaldehyde can undergo an initial condensation, followed by an intramolecular cyclization or cycloaddition. For example, the reaction of pyrazole-4-carbaldehydes with o-phenylenediamines can initiate a cascade process leading to novel polycyclic fused systems like benzo umich.edunih.govimidazo[1,2-d]pyrazolo[4,3-f] semanticscholar.orgumich.eduoxazepines. nih.gov
The following table outlines representative advanced cycloaddition strategies using pyrazole-4-carbaldehyde derivatives.
Table 2: Advanced Cycloaddition Routes to Polyfunctionalized Fused Pyrazoles
| Reaction Type | Pyrazole Precursor (Derivative of Pyrazole-4-carbaldehyde) | Reactant(s) | Resulting Fused System | Reference |
|---|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | N-aryl imine of S-allyl-pyrazole-4-carbaldehyde | Heat or Lewis Acid Catalyst (e.g., BiCl3) | Hexahydropyrazolo[4',3':5,6]thiopyrano[4,3-b]quinoline | nih.gov |
| 1,3-Dipolar Cycloaddition | 3-Arylsydnone (as 1,3-dipole) | 2-Aryl-1,1-dihalo-1-alkenes | 1,3-Diaryl-4-halo-1H-pyrazoles | uni.lu |
| Cascade Cyclization | Pyrazole-4-carbaldehyde | o-Phenylenediamine | Benzo umich.edunih.govimidazo[1,2-d]pyrazolo[4,3-f] semanticscholar.orgumich.eduoxazepine | nih.gov |
Pyrazole-Based Ligands in Transition Metal Chemistry
Pyrazole and its derivatives are well-established ligands in transition metal chemistry, valued for their ability to form stable complexes with a wide range of metal ions. researchgate.net The pyrazole ring can coordinate to a metal center in several ways: as a neutral monodentate ligand, as a deprotonated mono-anionic bridging ligand (pyrazolate), or as part of a larger polydentate chelating system. researchgate.netuninsubria.it This versatility allows for the creation of structures with varying nuclearity, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. researchgate.net The electronic properties of the pyrazole ring, which can be tuned by substituents, influence the properties of the resulting metal complexes, including their catalytic activity, magnetic behavior, and photophysical characteristics. researchgate.net
The design of ligands based on the pyrazole-4-carbaldehyde scaffold is guided by the desired properties and structure of the final metal complex. Key principles involve the strategic placement of substituents on the pyrazole ring and the modification of the carbaldehyde group.
Substitution on the Pyrazole Ring: The N1 and C3 positions of the pyrazole ring are common sites for substitution. Introducing alkyl groups, such as the ethyl groups in this compound, can enhance the solubility and steric bulk of the ligand. Aromatic groups can be introduced to influence π-stacking interactions in the solid state or to participate in the electronic structure of the complex. The choice of substituents directly impacts the ligand's electron-donating ability and steric hindrance, which in turn dictates the coordination geometry and stability of the metal complex. nih.gov
Functionalization of the Carbaldehyde Group: The aldehyde function at the C4 position is a key feature for extending the ligand's functionality. It can be used to form Schiff base ligands through condensation reactions with primary amines. This approach allows for the introduction of additional donor atoms (e.g., nitrogen, oxygen) and the creation of multidentate chelating ligands. This "ligand-based approach" is a powerful strategy for designing molecules with specific coordination preferences and for targeting particular applications, such as selective COX-2 inhibitors. nih.gov The Vilsmeier-Haack reaction is a common method for introducing the formyl group onto the pyrazole ring, a crucial step in synthesizing these versatile ligands. nih.govnih.gov
The following table summarizes design considerations for pyrazole-4-carbaldehyde derivatives:
| Design Feature | Purpose | Example Modification | Resulting Property |
|---|---|---|---|
| N1/C3 Substitution | Tune steric and electronic properties | Introduction of alkyl or aryl groups | Alters solubility, stability, and reactivity of the complex |
| C4-Carbaldehyde | Primary coordination or further functionalization | Direct coordination to metal; reaction to form Schiff bases | Creates multidentate ligands; introduces new donor sites |
| Introduction of Fluorine | Enhance biological activity | Trifluoromethyl groups | Increased electronegativity and bond energy can lead to novel properties nih.gov |
Pyrazole-4-carbaldehyde derivatives exhibit a variety of coordination modes, leading to diverse molecular geometries. The pyrazole ring itself typically coordinates through the pyridinic nitrogen atom (N2). The carbaldehyde group introduces further possibilities.
Monodentate Coordination: The ligand can coordinate to a metal center solely through the N2 atom of the pyrazole ring, leaving the carbaldehyde group uncoordinated or available for intermolecular interactions.
Bidentate Chelating Coordination: Following Schiff base formation, where the carbaldehyde reacts with an amine, the resulting imine nitrogen and a nearby donor atom (like the pyrazole N2 or another functional group) can chelate to a metal ion, often forming stable five- or six-membered rings. nih.gov
Bridging Coordination: The pyrazole ring, upon deprotonation, can act as a pyrazolate bridge between two metal centers. uninsubria.it Furthermore, the carbonyl oxygen of the carbaldehyde group can bridge metal centers, as observed in some coordination polymers where it links trinuclear copper units. rsc.orgrsc.org
These varied coordination modes can result in a range of geometries, including distorted octahedral and trigonal bipyramidal structures, depending on the metal ion, the specific ligand, and the presence of other auxiliary ligands. rsc.org
| Coordination Mode | Description | Resulting Structure |
|---|---|---|
| Monodentate | Coordination via the pyrazole N2 atom only. | Simple mononuclear complexes. |
| Bidentate Chelating | Coordination via pyrazole N2 and another donor atom (e.g., from a Schiff base). nih.gov | Stable mononuclear complexes with chelate rings. |
| Bidentate Bridging | The deprotonated pyrazole ring links two metal ions. researchgate.net | Dinuclear or polynuclear complexes. researchgate.net |
| Bridging via Formyl Group | The oxygen of the aldehyde group coordinates to a metal, sometimes linking larger structural units. rsc.orgrsc.org | Coordination polymers. rsc.orgrsc.org |
The ability of pyrazole-4-carbaldehyde derivatives to act as versatile linkers makes them excellent precursors for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). dntb.gov.ua MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with high surface areas.
Pyrazole-based ligands are particularly useful in MOF synthesis. dntb.gov.ua The directional nature of the N-donor sites on the pyrazole ring allows for predictable control over the final network topology. The carbaldehyde functionality on pyrazole-4-carbaldehyde derivatives provides a handle for creating more complex, extended linkers. For instance, the aldehyde can be used to link secondary building units (SBUs), such as trinuclear copper clusters, into one-dimensional chains or even complex three-dimensional networks. rsc.orgrsc.org MOFs built from pyrazole-dicarboxylate ligands have shown promise in applications like the selective capture of formaldehyde (B43269) from indoor air. nih.govresearchgate.net The design of the organic linker is crucial, as its length, rigidity, and functionality determine the pore size, shape, and chemical environment of the resulting MOF.
Biocoordination Chemistry Aspects of Pyrazole Ligands
The study of how metal ions interact with biological systems is the focus of biocoordination chemistry. Pyrazole-containing ligands are of significant interest in this area because the pyrazole moiety is a component of many biologically active compounds and can mimic the coordination behavior of histidine residues in metalloproteins. nih.govresearchgate.net Metal complexes derived from pyrazole ligands are often explored as models for the active sites of metalloenzymes. nih.gov
Derivatives of pyrazole-4-carbaldehyde can be used to synthesize complexes that exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govekb.egresearchgate.net The ability to systematically modify the ligand structure allows for the fine-tuning of these biological effects. For example, Schiff base complexes derived from pyrazole-4-carbaldehydes can be designed to target specific biological molecules. Theoretical studies, such as molecular docking, are often employed to predict the interactions of these metal complexes with biological targets like COX enzymes, which are implicated in inflammation. kfupm.edu.sa The coordination of a metal ion to a biologically active pyrazole derivative can enhance its therapeutic potential, a strategy that is actively pursued in medicinal inorganic chemistry. researchgate.net
Conclusion
1,3-diethyl-1H-pyrazole-4-carbaldehyde, as a representative of the pyrazole-4-carbaldehyde family, embodies the synthetic utility and potential inherent in this class of compounds. While specific research on this particular diethyl derivative is limited, the well-established chemistry of its analogs provides a strong foundation for understanding its expected properties and reactivity. The combination of the stable, yet functionalizable, pyrazole (B372694) core with the versatile aldehyde group makes these compounds valuable intermediates in the synthesis of a wide array of more complex molecules, particularly fused heterocyclic systems of potential interest in medicinal and materials chemistry. Further dedicated research into the synthesis and characterization of this compound would be beneficial to fully elucidate its chemical profile and expand its applications in academic and industrial research.
Computational and Theoretical Studies on 1,3 Diethyl 1h Pyrazole 4 Carbaldehyde
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. kfupm.edu.saresearchgate.net These calculations provide a deep understanding of a molecule's stability, reactivity, and spectral characteristics. For pyrazole (B372694) derivatives, DFT has been widely applied to elucidate their molecular structure and predict their chemical behavior. eurasianjournals.comdntb.gov.ua
Studies on various pyrazole-4-carbaldehyde derivatives using DFT, typically at the B3LYP/6–311G(d,p) level of theory, have been conducted to optimize their geometric structures and analyze their electronic properties. kfupm.edu.sa Such calculations are crucial for understanding the distribution of electron density within the molecule, which in turn dictates its reactivity.
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net In pyrazole-4-carbaldehydes, the electron density is often localized on specific atoms, influencing their interaction with other molecules. researchgate.net
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For pyrazole-4-carbaldehydes, the MEP map can pinpoint the sites most susceptible to electrophilic and nucleophilic attack. The electronegative oxygen atom of the carbaldehyde group, for instance, typically shows a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors.
Table 1: Representative Calculated Reactivity Descriptors for a Generic Pyrazole-4-Carbaldehyde Derivative
| Descriptor | Symbol | Typical Value Range (eV) | Significance |
| HOMO Energy | EHOMO | -6.0 to -7.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -3.0 | Electron-accepting ability |
| Energy Gap | ΔE | 3.5 to 5.0 | Chemical stability and reactivity |
| Electronegativity | χ | 3.5 to 5.5 | Tendency to attract electrons |
| Chemical Hardness | η | 1.5 to 2.5 | Resistance to change in electron configuration |
| Global Electrophilicity Index | ω | 1.0 to 4.0 | Propensity to accept electrons |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Mechanisms
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov
While there are no specific molecular docking or MD simulation studies published for 1,3-diethyl-1H-pyrazole-4-carbaldehyde, research on structurally similar pyrazole-4-carbaldehyde derivatives provides valuable insights into how this compound might interact with various biological targets. kfupm.edu.sa
Molecular Docking:
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov Studies on pyrazole derivatives have shown their potential to inhibit a range of enzymes, including kinases, carbonic anhydrases, and acetylcholinesterase. rsc.orgnih.govacs.org For instance, pyrazole-4-carboxamide derivatives have been docked into the active sites of enzymes like Botrytis cinerea, revealing key interactions such as hydrogen bonding and hydrophobic contacts that contribute to their inhibitory activity. doaj.org
In a hypothetical docking study of this compound, the carbaldehyde group would likely form hydrogen bonds with amino acid residues in the active site of a target protein. The pyrazole ring and the diethyl substituents would likely engage in hydrophobic and van der Waals interactions.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of the ligand-target complex, assessing its stability and the nature of the interactions over time. nih.gov For pyrazole-based inhibitors, MD simulations have been used to confirm the stability of the docked poses and to analyze the conformational changes in both the ligand and the protein upon binding. nih.govrsc.org These simulations can reveal the flexibility of the ligand within the binding pocket and the persistence of key interactions, such as hydrogen bonds. nih.govmdpi.com
Table 2: Potential Protein Targets for Pyrazole-4-Carbaldehyde Derivatives Based on Docking Studies of Analogs
| Protein Target Family | Specific Example | Potential Role of Pyrazole Ligand | Key Interacting Moieties |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Inhibitor | Carbaldehyde (H-bonding), Pyrazole ring (hydrophobic) |
| Carbonic Anhydrases | Carbonic Anhydrase I/II | Inhibitor | Carbaldehyde/Sulfonamide (coordination with Zinc) |
| Cholinesterases | Acetylcholinesterase (AChE) | Inhibitor | Pyrazole core (pi-pi stacking), Substituents (hydrophobic) |
| Cytochrome P450 | CYP2E1 | Inhibitor/Substrate | Pyrazole ring (coordination to heme iron) |
Mechanistic Insights into Organic Reactions Involving Pyrazole-4-Carbaldehydes
Computational chemistry is also employed to elucidate the mechanisms of organic reactions. For pyrazole-4-carbaldehydes, understanding their synthesis and subsequent reactions is crucial for their application in various fields.
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is a widely used method for the formylation of aromatic and heteroaromatic compounds, including the synthesis of pyrazole-4-carbaldehydes from hydrazones. researchgate.netresearchgate.net Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. The reaction typically involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and an acid chloride (like POCl₃). This electrophilic species then attacks the electron-rich pyrazole precursor. nih.govchemmethod.com
A review of the synthesis of pyrazole-3(4)-carbaldehydes highlights the versatility of the Vilsmeier-Haack reaction. umich.edu Mechanistic studies suggest that the reaction proceeds through the formation of an iminium intermediate which then gets hydrolyzed to yield the final aldehyde product.
Reactions of the Carbaldehyde Group:
The carbaldehyde group at the 4-position of the pyrazole ring is a versatile functional group that can undergo a variety of reactions, such as condensation, oxidation, and reduction. umich.edu For example, it can react with active methylene (B1212753) compounds to form chalcone-like structures or with amines to form Schiff bases. umich.edu Theoretical studies can model the reactivity of the aldehyde group, predicting its susceptibility to nucleophilic attack and the stability of the resulting intermediates and products. A theoretical investigation into the reactivity of pyrazaboles with nitrogen nucleophiles demonstrated the utility of DFT in understanding such reactions. scholaris.ca
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing more potent and selective drug candidates. rsc.orgnih.gov These studies correlate the chemical structure of a series of compounds with their biological activity. Computational approaches, such as 3D-QSAR, play a significant role in this process. shd-pub.org.rsijsdr.org
While no specific SAR studies for this compound are available, the principles can be inferred from studies on other pyrazole derivatives. Computational SAR studies typically involve aligning a series of active compounds and generating molecular fields (steric and electrostatic) to build a predictive model. nih.govmdpi.com
Key Structural Features for Biological Activity:
From various computational SAR and QSAR studies on pyrazole derivatives, several structural features have been identified as important for their biological activity: nih.govnih.govshd-pub.org.rs
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For example, in a series of pyrazole-based inhibitors, the presence of specific groups at the N1, C3, and C5 positions can enhance binding affinity and selectivity for a particular target. nih.gov
The Role of the C4-Substituent: The carbaldehyde group at the C4 position, or derivatives thereof, is often crucial for interaction with the biological target, frequently acting as a hydrogen bond acceptor or a point for further chemical modification.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps provide a visual guide for designing new, more potent analogs. rsc.orgnih.gov
Table 3: General SAR Insights for Pyrazole Derivatives from Computational Studies
| Structural Position | Modification | Predicted Effect on Activity | Rationale from Computational Models |
| N1-substituent | Introduction of a phenyl or substituted phenyl group | Can increase or decrease activity depending on the target | Can engage in pi-pi stacking or hydrophobic interactions. |
| C3-substituent | Varies from small alkyl to bulky aromatic groups | Highly dependent on the size and shape of the binding pocket | Steric and electronic effects influence binding affinity. |
| C4-substituent (e.g., carbaldehyde) | Conversion to other functional groups (e.g., oxime, hydrazone) | Modulates binding and pharmacokinetic properties | Alters hydrogen bonding capacity and polarity. |
| C5-substituent | Presence of a small alkyl group | Can enhance hydrophobic interactions | Fills a specific hydrophobic pocket in some enzymes. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Diethyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and Two-Dimensional Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For pyrazole (B372694) derivatives, 1H and 13C NMR are routinely used to confirm the substitution pattern on the pyrazole ring and the nature of the substituents.
¹H NMR: The proton NMR spectrum of a pyrazole-4-carbaldehyde derivative will typically show characteristic signals for the aldehydic proton, the pyrazole ring proton, and the protons of the substituent groups. For instance, in derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the aldehydic proton (CHO) appears as a singlet at a downfield chemical shift, typically around δ 9.17-9.5 ppm. semanticscholar.org The proton at the C5 position of the pyrazole ring also gives a singlet, usually in the region of δ 8.2-8.57 ppm. semanticscholar.orgekb.eg The signals for the ethyl groups in 1,3-diethyl-1H-pyrazole-4-carbaldehyde would be expected to show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling constants (J) in the typical range for ethyl groups. For example, in a related pyrazole derivative, the ethyl group's methylene and methyl protons appear as a quartet at δ 3.22 ppm and a triplet at δ 1.41 ppm, respectively. ekb.eg
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a very downfield shift, often in the range of δ 170-190 ppm. ekb.eg The carbon atoms of the pyrazole ring have characteristic chemical shifts that are sensitive to the nature and position of the substituents. For instance, in a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative, the pyrazole ring carbons and other aromatic carbons can be observed between δ 114 ppm and δ 155 ppm. ekb.eg
¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful technique due to its high sensitivity and the large chemical shift range of fluorine, which makes it an excellent probe for changes in the electronic environment.
Two-Dimensional (2D) NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is crucial for unambiguous assignment of all signals in the NMR spectra, especially for complex derivatives.
Below is a table summarizing typical NMR data for pyrazole-4-carbaldehyde derivatives.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H | Aldehyde (-CHO) | 9.1 - 9.5 | Singlet | semanticscholar.org |
| ¹H | Pyrazole H-5 | 8.0 - 8.6 | Singlet | ekb.eg |
| ¹H | Aromatic Protons | 6.9 - 8.0 | Multiplet | ekb.egwisdomlib.org |
| ¹H | N-CH₂ (Ethyl) | ~3.2 - 4.1 | Quartet | ekb.eg |
| ¹H | CH₃ (Ethyl) | ~1.4 | Triplet | ekb.eg |
| ¹³C | Aldehyde (C=O) | 170 - 190 | - | ekb.eg |
| ¹³C | Pyrazole & Aromatic Carbons | 114 - 160 | - | ekb.eg |
| ¹³C | N-CH₂ (Ethyl) | ~25 | - | ekb.eg |
| ¹³C | CH₃ (Ethyl) | ~14 | - | ekb.eg |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1640-1710 cm⁻¹. semanticscholar.org The C=N stretching vibration of the pyrazole ring is observed around 1530-1590 cm⁻¹. semanticscholar.org Aromatic C=C stretching vibrations from phenyl-substituted derivatives are found in the 1450-1600 cm⁻¹ range. ekb.eg The C-H stretching of the aldehyde group can sometimes be observed as a weaker band near 2700-2850 cm⁻¹. semanticscholar.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazole ring and other aromatic systems often show strong Raman signals, which can be useful for structural elucidation. rsc.org
The table below lists characteristic vibrational frequencies for pyrazole-4-carbaldehyde derivatives.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| C=O Stretch | Aldehyde | 1640 - 1710 | semanticscholar.org |
| C=N Stretch | Pyrazole Ring | 1530 - 1590 | semanticscholar.org |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | ekb.eg |
| C-H Stretch | Aldehyde | 2700 - 2850 | semanticscholar.org |
| C-N Stretch | - | ~1320 | wisdomlib.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In electron ionization (EI-MS), the fragmentation pattern of pyrazole derivatives can provide valuable structural information. The molecular ion peak (M⁺) is typically observed, and its fragmentation often involves the loss of small molecules or radicals. For pyrazoles, common fragmentation pathways include the loss of HCN or N₂ from the molecular ion. researchgate.net For derivatives, the fragmentation of substituent groups is also observed. For example, the mass spectrum of a pyrazole derivative with a calculated molecular weight of 413.7 was found to have a molecular ion peak at m/z 414.2 (M+H)⁺. pjoes.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula of newly synthesized compounds. nih.govnih.gov
| Technique | Information Obtained | Example | Reference |
| MS | Molecular Weight and Fragmentation Pattern | M⁺ peak, loss of HCN, N₂ | researchgate.net |
| HRMS | Exact Mass and Elemental Composition | C₁₇H₁₃N₃O₅ calculated: 339.08 | chemmethod.com |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
For pyrazole derivatives, single-crystal X-ray diffraction studies have revealed important structural features. For example, the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde showed that the molecules are situated on mirror planes and exhibit weak intermolecular C-H···O interactions. researchgate.net In the case of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the analysis revealed the presence of four molecules in the asymmetric unit with varying dihedral angles between the phenyl rings. nih.govresearchgate.net These studies also highlight intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which influence the crystal packing. nih.govresearchgate.netnih.gov Such detailed structural information is invaluable for understanding the solid-state properties of these materials.
| Parameter | Description | Example Value | Reference |
| Space Group | Symmetry of the crystal lattice | P2₁/c, Triclinic P1 | researchgate.netnih.gov |
| Unit Cell Dimensions | a, b, c, α, β, γ | a = 13.167 Å, b = 6.463 Å, c = 8.190 Å | researchgate.net |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking | C-H···O, Cl···N contacts (3.046 Å) | researchgate.net |
| Dihedral Angles | Torsion angles between planar groups | 22.2° to 41.9° between phenyl rings | nih.govresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Analysis, including Aggregation-Induced Emission (AIE)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study its photophysical properties.
UV-Vis Spectroscopy: Pyrazole derivatives, particularly those with extended conjugation, often exhibit absorption bands in the UV-Vis region. The position of the absorption maximum (λabs) is dependent on the electronic structure of the molecule, including the nature of the substituents and the solvent polarity. For some pyrazole derivatives, absorption bands have been observed in the range of 309-465 nm. nih.gov The introduction of different functional groups can lead to shifts in these absorption bands.
Photophysical Properties: Many pyrazole derivatives exhibit fluorescence, and their emission properties, such as the emission maximum (λem) and fluorescence quantum yield (ΦF), are of significant interest for applications in materials science and bioimaging. nih.govmdpi.com The emission color and intensity can often be tuned by modifying the molecular structure.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Pyrazole derivatives have been investigated for AIE properties. For instance, some pyrazolone (B3327878) derivatives exhibit weak fluorescence in dilute solutions, but their emission is significantly enhanced in the aggregated state. acs.org The design of AIE-active pyrazole-based compounds is a promising area of research for developing novel fluorescent materials and sensors. mdpi.com
| Property | Description | Typical Range | Reference |
| λabs (nm) | Wavelength of maximum UV-Vis absorption | 309 - 465 | nih.gov |
| λem (nm) | Wavelength of maximum fluorescence emission | 487 - 585 | nih.gov |
| ΦF (%) | Fluorescence quantum yield | 0.2 - 57 | nih.gov |
| AIE | Aggregation-Induced Emission | Observed in some pyrazole derivatives | acs.org |
Applications in Advanced Materials and Agrochemistry Chemical Design and Role
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The primary value of pyrazole-4-carbaldehydes, including the 1,3-diethyl derivative, lies in their function as versatile synthetic intermediates. The aldehyde group at the C4 position of the pyrazole (B372694) ring is a highly reactive functional handle, enabling a multitude of chemical transformations to build more complex molecular architectures. researchgate.net
The synthesis of pyrazole-4-carbaldehydes is often accomplished via the Vilsmeier-Haack reaction. researchgate.netresearchgate.netchemmethod.com This process typically involves the formylation of a corresponding pyrazole precursor using a Vilsmeier reagent, such as a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). researchgate.netchemmethod.com For instance, 1-, 3-, and 5-alkylpyrazoles can be effectively converted into their 4-formyl derivatives using this method, which is also adaptable to microwave-assisted conditions for faster synthesis. researchgate.net The aldehyde functionality, once installed, opens the door to a wide range of subsequent reactions. It can undergo condensation reactions with active methylene (B1212753) compounds, amines, and hydrazines, or be transformed through oxidation, reduction, and addition reactions. researchgate.netumich.eduekb.eg This reactivity allows chemists to use pyrazole-4-carbaldehydes as foundational scaffolds for constructing diverse and intricate heterocyclic systems that might otherwise be difficult to access. researchgate.net
Pyrazole-4-Carbaldehydes in Advanced Materials Science
The unique electronic and structural properties of the pyrazole scaffold have made its derivatives attractive candidates for the development of novel materials with advanced optical and electronic functions.
Development of Luminescent Materials, including Aggregation-Induced Emission (AIE) Systems
Pyrazole derivatives are being explored for their potential in creating luminescent materials. Certain pyrazole-based compounds have been identified as components of composite dyes. umich.edu A particularly interesting area of research is the development of materials exhibiting aggregation-induced emission (AIE). nih.gov AIE is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. nih.govnih.gov This is the opposite of the common aggregation-caused quenching (ACQ) effect seen in many traditional planar fluorophores. nih.gov
The AIE effect is often observed in molecules with propeller-like shapes, such as tetraphenylsiloles, which have restricted intramolecular rotation in the aggregated state, thus blocking non-radiative decay pathways and promoting fluorescence. nih.gov The substituted pyrazole ring system can contribute to the non-planar structures that facilitate AIE. By incorporating pyrazole-4-carbaldehyde derivatives into larger, sterically hindered molecules, it is possible to design new AIE-active luminogens. These materials have significant application potential in fields like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov
Precursors for Semiconductors and Organic Electronic Components
The pyrazole scaffold is recognized for its utility in medicinal chemistry and is increasingly being investigated for its potential in materials science. chemimpex.com Compounds like 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde are considered valuable building blocks for creating complex molecules with potential applications in organic electronics. chemimpex.com The aldehyde group allows for derivatization, enabling the synthesis of a wide range of structures that can be tailored for specific electronic properties. The inherent aromaticity and tunable electronic nature of the pyrazole ring make these derivatives potential precursors for organic semiconductors and other components used in electronic devices.
Utilization in Agrochemistry: Design of Pyrazole-Based Agrochemical Scaffolds
The pyrazole moiety is considered a "privileged scaffold" in agrochemistry due to its frequent appearance in commercially successful pesticides. nih.govresearchgate.net Many pyrazole compounds are known to be effective insecticides and fungicides. nih.gov The strategic design of molecules around this core, often starting from intermediates like 1,3-diethyl-1H-pyrazole-4-carbaldehyde, is a key focus in the development of new crop protection agents. nih.gov
Chemical Structure-Based Design of Pyrazole-Derived Herbicides and Fungicides
A significant class of modern fungicides is the succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. researchgate.netnih.gov Many of the most potent SDHIs are pyrazole-4-carboxamides. researchgate.netnih.govresearchgate.net These are typically synthesized from pyrazole-4-carboxylic acids, which can be derived from the corresponding pyrazole-4-carbaldehydes by oxidation.
The design of these fungicides is a prime example of structure-activity relationship (SAR) studies. researchgate.net Researchers systematically modify the substituents on the pyrazole ring and the amide portion of the molecule to optimize fungicidal activity against specific plant pathogens. mdpi.comnih.gov For example, in a series of novel pyrazole-4-carboxamide derivatives designed based on the structures of fluxapyroxad (B1673505) and flutolanil, several compounds showed fungicidal activities against corn rust that were two to four times higher than the commercial fungicides. nih.gov Molecular docking studies suggest these compounds bind effectively to the succinate dehydrogenase (SDH) enzyme, often through hydrogen bonding interactions. researchgate.netnih.gov
Table 1: Examples of Structure-Activity Relationships in Pyrazole-Based Fungicides
| Base Scaffold | Target Pathogen | Key Structural Feature | Resulting Activity | Citation |
|---|---|---|---|---|
| Pyrazole-4-carboxamide | Corn Rust | Specific amide side chains | 2-4 times higher activity than commercial standards | nih.gov |
| Pyrazole-4-carboxamide | Rhizoctonia solani | Diaryl amine scaffold | EC₅₀ of 0.016 mg/L, superior to fluxapyroxad | researchgate.net |
| Pyrazole-4-carboxamide | Rhizoctonia solani | Ether group linkage | EC₅₀ of 0.046 µg/mL, superior to boscalid | nih.gov |
This table is for illustrative purposes and shows data for various pyrazole derivatives, not specifically the this compound derivative.
Ligand Scaffolds for Metal-Based Agrochemical Formulations
The nitrogen atoms of the pyrazole ring are capable of coordinating with metal ions, acting as ligands to form stable metal complexes. This property can be exploited in the design of agrochemical formulations. For instance, tripodal ligands formed from the condensation of pyrazole-carboxaldehydes with molecules like tris(2-aminoethyl)amine (B1216632) (tren) can chelate to metals such as cobalt(II). mdpi.com The resulting metal complexes can exhibit unique biological activities or improved formulation properties, such as enhanced stability or targeted delivery, compared to the organic ligand alone. The use of pyrazole-based scaffolds as ligands opens up possibilities for creating novel metal-based fungicides or other agrochemicals with unique modes of action. mdpi.com
Future Perspectives and Research Directions
Development of Novel Green and Sustainable Synthesis Routes for Pyrazole-4-Carbaldehydes
The classical synthesis of pyrazole-4-carbaldehydes, including the diethyl derivative, often relies on the Vilsmeier-Haack reaction. nih.govchemmethod.com This reaction, while effective, typically involves the use of phosphorus oxychloride and solvents like dimethylformamide (DMF), which present environmental and safety concerns. degres.eu Consequently, a major future direction is the development of greener and more sustainable synthetic methodologies.
Recent advancements have focused on alternative energy sources to drive chemical reactions, such as microwave irradiation and ultrasound. rawdatalibrary.netresearchgate.net These techniques have been successfully applied to the Vilsmeier-Haack formylation of other pyrazole (B372694) derivatives, offering benefits like drastically reduced reaction times, increased yields, and the potential to use less hazardous solvents. degres.euresearchgate.net For instance, microwave-assisted synthesis of various pyrazole aldehydes has been shown to be highly efficient. researchgate.net Similarly, ultrasound-assisted synthesis has been explored for its ability to enhance reaction rates and yields through acoustic cavitation. degres.eusciensage.info
Another promising green approach is the use of aqueous media for synthesis. thieme-connect.com The development of water-soluble catalysts and multicomponent reactions in water represents a significant step towards environmentally benign processes for producing pyrazole derivatives. thieme-connect.comnih.gov Research into one-pot, multicomponent reactions, which increase efficiency by combining several synthetic steps without isolating intermediates, is also a key area of future development. beilstein-journals.orgnih.gov These strategies not only reduce waste but also simplify experimental procedures. rsc.org
| Synthesis Method | Energy Source | Advantages |
| Microwave-Assisted | Microwaves | Reduced reaction times, higher yields, improved selectivity. rawdatalibrary.netdegres.eu |
| Ultrasound-Assisted | Sonication | Enhanced reaction rates, energy efficiency. degres.euresearchgate.net |
| Aqueous Media Synthesis | Conventional Heating | Environmentally benign, reduced toxicity and cost. thieme-connect.com |
| Multicomponent Reactions | Various | High atom economy, step efficiency, reduced waste. nih.govbeilstein-journals.org |
Exploration of Underutilized Reactivity Pathways and Cascade Transformations
The aldehyde functional group in 1,3-diethyl-1H-pyrazole-4-carbaldehyde is a versatile handle for a wide array of chemical transformations. While reactions like the Knoevenagel condensation are well-documented for pyrazole aldehydes, there remains significant potential to explore underutilized reactivity pathways. umich.eduresearchgate.net
Cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations to build molecular complexity, are a particularly attractive area of research. mdpi.com These reactions are highly efficient and can lead to the rapid assembly of complex heterocyclic systems from simple pyrazole-4-carbaldehyde precursors. For example, multicomponent reactions involving pyrazole aldehydes, active methylene (B1212753) compounds, and other reagents can lead to fused pyrazole systems like pyranopyrazoles. nih.govgsconlinepress.com
Future research will likely focus on designing novel cascade sequences initiated by the reaction of the aldehyde group. This could involve developing new catalytic systems to enable previously inaccessible transformations or exploring the reactivity of the pyrazole ring itself in tandem with the aldehyde. The goal is to expand the synthetic utility of this compound as a building block for diverse and structurally complex molecules. nih.gov
Advanced Computational Modeling for Predictive Design and Reaction Optimization
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. kfupm.edu.saresearchgate.net Such studies can provide insights into reaction mechanisms and help in the rational design of new synthetic routes. researchgate.net For instance, DFT calculations can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of new reactions. kfupm.edu.sa
Quantitative Structure-Activity Relationship (QSAR) studies represent another critical area of computational research. ej-chem.orgnih.gov By correlating the structural features of a series of pyrazole derivatives with their biological activity or physical properties, QSAR models can be developed to predict the properties of new, unsynthesized compounds. researchgate.netijsdr.org This predictive capability is invaluable in drug discovery, allowing for the in-silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.govnih.gov For this compound, QSAR models could be used to design derivatives with enhanced medicinal properties or optimized characteristics for materials science applications.
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Reaction mechanism studies, electronic structure analysis. kfupm.edu.saresearchgate.net | Optimization of reaction conditions, prediction of reactivity. kfupm.edu.sa |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity and physical properties. ej-chem.orgnih.gov | Design of new derivatives with targeted properties for medicine or materials. nih.gov |
| Molecular Docking | Predicting binding interactions with biological targets. nih.govkfupm.edu.sa | Identification of potential protein targets, design of potent inhibitors. |
Expanding Applications in Emerging Fields Through Rational Chemical Design
The unique chemical properties of the pyrazole ring have led to its use in a wide range of applications, from pharmaceuticals to agrochemicals. mdpi.comresearchgate.net A key future direction for this compound is the rational design of derivatives for emerging technological and biomedical fields.
In materials science, pyrazole derivatives have shown promise as corrosion inhibitors for metals. researchgate.netnih.govtandfonline.com The nitrogen atoms in the pyrazole ring can coordinate to metal surfaces, forming a protective layer that prevents corrosion. researchgate.net By modifying the substituents on the pyrazole ring of this compound, it may be possible to design highly effective and environmentally friendly corrosion inhibitors for various industrial applications. kfupm.edu.sa
In medicinal chemistry, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. rawdatalibrary.netnih.gov The aldehyde group of this compound can be readily converted into a variety of other functional groups, providing access to a large chemical space for drug discovery. chemmethod.comresearchgate.net Future research could focus on synthesizing libraries of derivatives and screening them for activity against a range of biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. nih.govacs.org The combination of rational design, guided by computational modeling, and high-throughput screening will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
